3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a 3-fluoro-4-methoxy-substituted aromatic ring linked to an ethylamine group bearing two heterocyclic substituents: 1-methyl-1H-pyrrol-2-yl and pyrrolidin-1-yl.
Key structural features include:
- Electron-withdrawing fluoro group at position 3, which may enhance metabolic stability.
- Methoxy group at position 4, contributing to solubility and steric effects.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3S/c1-21-9-5-6-16(21)17(22-10-3-4-11-22)13-20-26(23,24)14-7-8-18(25-2)15(19)12-14/h5-9,12,17,20H,3-4,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJLQJJBDXTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide , identified by its CAS number 1049417-91-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 381.5 g/mol
Anticonvulsant Activity
Research indicates that compounds with similar structures have shown anticonvulsant properties. For instance, thiazole-bearing molecules have been reported to possess significant anticonvulsant activity, suggesting that structural modifications in related compounds may yield similar effects .
Cytotoxicity and Antiproliferative Effects
The compound's sulfonamide group is known for its role in inhibiting various cellular pathways. Studies have demonstrated that sulfonamide derivatives exhibit cytotoxic activity against cancer cell lines, including Jurkat and A-431 cells. The presence of electron-donating groups on the phenyl ring has been linked to enhanced antiproliferative effects, which may also apply to 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide .
Enzyme Inhibition
The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Such inhibition is crucial in the context of cancer therapy, where targeting kinase activity can lead to reduced tumor growth and proliferation. The structure suggests potential interactions with ATP-binding sites in kinases, similar to other small molecule inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Aromatic Ring : The presence of fluorine and methoxy groups can enhance lipophilicity and receptor affinity.
- Pyrrolidine and Pyrrole Moieties : These groups may contribute to the binding affinity towards biological targets, impacting both pharmacodynamics and pharmacokinetics.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | [Structure A] | Anticonvulsant | |
| Compound B | [Structure B] | Cytotoxic | |
| 3-Fluoro... | [Current Structure] | Potential Inhibitor |
Preclinical Studies
In preclinical evaluations, analogs of sulfonamide compounds have demonstrated efficacy in reducing seizure frequency in animal models. These findings support the hypothesis that 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide could exhibit similar therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenesulfonamide Derivatives
Key Observations:
- Fluorination Patterns : The target compound’s single fluoro group contrasts with difluoro derivatives (e.g., CAS 1049420-19-0), which may exhibit enhanced membrane permeability but reduced metabolic stability .
- Thiophene vs. Pyrrole : The thiophene-containing analog (CAS 946356-85-0) introduces sulfur-based interactions, while the target’s pyrrole group enables π-π stacking with aromatic residues in enzyme active sites .
Pyrrolidine-Containing Analogues
Compounds like N-(3-chlorophenyl)-N’-hydroxy-2-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide () share the pyrrolidine-ethyl motif with the target compound. These analogs are often designed for kinase inhibition, suggesting the target may have similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
